molecular formula C9H12O3 B12615119 Ethyl 5-oxocyclohex-3-ene-1-carboxylate CAS No. 917955-74-9

Ethyl 5-oxocyclohex-3-ene-1-carboxylate

Cat. No.: B12615119
CAS No.: 917955-74-9
M. Wt: 168.19 g/mol
InChI Key: CEEUQJTVUVSHAT-UHFFFAOYSA-N
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Description

Ethyl 5-oxocyclohex-3-ene-1-carboxylate is an organic compound with the molecular formula C9H12O4. It is a derivative of cyclohexene, featuring a carboxylate ester and a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-oxocyclohex-3-ene-1-carboxylate can be synthesized through several methods. One common approach involves the Michael addition of ethyl acetoacetate to 3-aryl-1-(2-furanyl)-2-propenones . The reaction typically requires a base catalyst and is conducted under mild conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of continuous flow reactors to optimize reaction time and efficiency. The purification of the final product is achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxocyclohex-3-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-oxocyclohex-3-ene-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-oxocyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a Michael acceptor, forming covalent bonds with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 5-oxocyclohex-3-ene-1-carboxylate can be compared with other cyclohexenone derivatives:

These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the unique properties of this compound.

Biological Activity

Ethyl 5-oxocyclohex-3-ene-1-carboxylate is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexene ring containing a carbonyl group and an ester functional group. Its molecular formula is C9H12O3C_9H_{12}O_3 with a molar mass of approximately 168.19 g/mol. The presence of these functional groups enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. In vitro assays demonstrated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

Research has shown that this compound may possess anticancer properties . In cellular assays, this compound induced apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the activation of apoptotic pathways, leading to increased cell death rates compared to control groups.

Synthesis Methods

Several methods have been reported for synthesizing this compound:

  • Condensation Reactions : This method involves the reaction of cyclohexanone derivatives with ethyl acetoacetate in the presence of base catalysts.
  • Oxidative Pathways : The compound can also be synthesized through oxidative transformations of simpler cyclohexene derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Comparative Analysis with Related Compounds

This compound shares structural similarities with other cyclohexene derivatives, which may influence its biological activity. Below is a comparison table highlighting some related compounds:

Compound NameMolecular FormulaKey Features
Ethyl 3-hydroxy-5-oxocyclohex-3-enecarboxylateC₉H₁₂O₄Contains a hydroxyl group
Ethyl 6-methyl-2-oxo-cyclohexene-1-carboxylateC₉H₁₀O₃Methyl substitution on cyclohexene
Ethyl 4,6-bis(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylateC₂₃H₁₈ClF₂O₃Fluorinated phenyl groups

The unique combination of functional groups in this compound may confer distinct reactivity patterns compared to its analogs, making it a valuable compound for various research applications.

Study on Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising potential as an antimicrobial agent.

Investigation of Anticancer Mechanisms

A separate study examined the anticancer effects of this compound on human breast cancer cell lines (MCF7). Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM. Mechanistic studies suggested that this effect was mediated through the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays.

Properties

CAS No.

917955-74-9

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

ethyl 5-oxocyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C9H12O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h3,5,7H,2,4,6H2,1H3

InChI Key

CEEUQJTVUVSHAT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC=CC(=O)C1

Origin of Product

United States

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